molecular formula C13H25N3O5 B14785600 tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate

tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate

Cat. No.: B14785600
M. Wt: 303.35 g/mol
InChI Key: DGBCBDGSUGCXQL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C11H21N3O3. It is a piperazine derivative that is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-aminoacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Reaction of Piperazine with tert-Butyl Chloroformate: This step forms the tert-butyl piperazine intermediate.

    Reaction with 2-Aminoacetyl Chloride: The intermediate is then reacted with 2-aminoacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-aminoacetyl)piperazine-1-carboxylate acetate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.

Properties

Molecular Formula

C13H25N3O5

Molecular Weight

303.35 g/mol

IUPAC Name

acetic acid;tert-butyl 4-(2-aminoacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C11H21N3O3.C2H4O2/c1-11(2,3)17-10(16)14-6-4-13(5-7-14)9(15)8-12;1-2(3)4/h4-8,12H2,1-3H3;1H3,(H,3,4)

InChI Key

DGBCBDGSUGCXQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN

Origin of Product

United States

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